Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GW 405833 is a partial agonist of the cannabinoid CB2 receptor (EC50 = 0.65 nM). It is selective for CB2, binding with a Ki value of 14 nM compared to that of CB1 with a Ki value of 2.04 µM. GW 405833 demonstrates anti-inflammatory and antihyperalgesic properties in animal models of inflammation and pain. GW405833, also klnown as L-768242, is a cannabinoid-2 (CB) receptor-selective agonist. It displays anti-nociceptive activity in models of neuropathic and inflammatory pain.
Potent and selective LXR agonist (EC50 values are 190 and 30 nM at hLXRα and hLXRβ, respectively). Reduces Ang II-mediated vasopressor responses in rats. Orally active. Anti-inflammatory, Hypolipidemic and antitumor agent. Active in vivo and in vitro. The liver X receptors, LXRα and LXRβ, are nuclear receptors that act as ligand-dependent transcription factors. They modulate cholesterol, fatty acids, and glucose homeostasis. GW 3965 is an orally-active agonist of LXRα and LXRβ, activating the human isoforms with EC50 values of 190 and 30 nM, respectively. It alters LXR-regulated gene expression in mice and rats, affecting pathways related to glucose and lipid metabolism. GW 3965 also affects inflammation and pressor responses through LXRα and LXRβ.5,6,7 A selective, orally active non-steroidal agonist for the liver X receptor (LXR) GW-3965 is a liver X receptor agonist. GW3965 represses the production of pro-inflammatory cytokines by murine mast cells. GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E. GW3965 reduces tissue factor production and inflammatory responses in human islets in vitro. GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages.
GW 406381 is a non-steroidal anti-inflammatory drug (NSAID) and COX-2 inhibitor (IC50 = 3 nM). It is selective for COX-2 over COX-1 (IC50 = >84.2 µM). GW 406381 (5 mg/kg) reverses chronic construction injury-induced decreases in paw withdrawal thresholds in a rat model of neuropathic pain. GW406381 is a novel COX-2 inhibitor as a potential treatment for acute migraine. GW406381 is highly selective cyclooxygenase-2 (COX-2) inhibitor that is effective in animal models of central sensitization and of inflammatory pain. GW406381 attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury. GW406381 is effective in animal models of neuropathic pain and central sensitization.
GW354586X is a potent inhibitor of small conductance calcium-activated potassium (SK) channels. It interacts with the channel at the apamin binding site.
Farnesoid X receptor (FXR) is a nuclear receptor that acts as a bile acid sensor, protecting cells and organs against bile acid toxicity. GW 4064 is a selective agonist of FXR (EC50 = 15 nM). It displays no activity at other nuclear receptors, including the retinoic acid receptor, at concentrations up to 1 μM. GW 4064 is used to elucidate the role of FXR in dyslipidemia, diabetes, obesity, and cancer. GW-4064 is a selective agonist of FXR (EC50 = 15 nM). It displays no activity at other nuclear receptors, including the retinoic acid receptor, at concentrations up to 1 μM. GW-4064 upregulates adipokine expression in preadipocytes and HepG2 cells. GW4064 could reduce induction of proinflammatory cytokines by LPS in vitro.
The high affinity nerve growth factor (NGF) receptor, also known as NGF tyrosine kinase receptor A (TrkA), is involved in the development and maturation of the nervous system. Aberrant expression is associated with certain forms of cancer and congenital insensitivity to pain with anhidrosis. GW 441756 is a potent inhibitor of TrkA (IC50 = 2 nM). It displays >100-fold selectivity over a panel of related kinases. GW 441756 has been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells and, more recently, in amyloid-β protein precursor cleavage in neuroglioma cells. GW-441756 is a potent inhibitor of TrkA (IC50 = 2 nM). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma.